2-(1-Fluoronaphthalen-2-yl)benzaldehyde 2-(1-Fluoronaphthalen-2-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 918630-51-0
VCID: VC16931521
InChI: InChI=1S/C17H11FO/c18-17-15-8-4-1-5-12(15)9-10-16(17)14-7-3-2-6-13(14)11-19/h1-11H
SMILES:
Molecular Formula: C17H11FO
Molecular Weight: 250.27 g/mol

2-(1-Fluoronaphthalen-2-yl)benzaldehyde

CAS No.: 918630-51-0

Cat. No.: VC16931521

Molecular Formula: C17H11FO

Molecular Weight: 250.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Fluoronaphthalen-2-yl)benzaldehyde - 918630-51-0

Specification

CAS No. 918630-51-0
Molecular Formula C17H11FO
Molecular Weight 250.27 g/mol
IUPAC Name 2-(1-fluoronaphthalen-2-yl)benzaldehyde
Standard InChI InChI=1S/C17H11FO/c18-17-15-8-4-1-5-12(15)9-10-16(17)14-7-3-2-6-13(14)11-19/h1-11H
Standard InChI Key ZPWSPTQXTZOCBV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CC(=C2F)C3=CC=CC=C3C=O

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The molecule consists of a naphthalene system fused to a benzene ring bearing an aldehyde group. Quantum mechanical calculations predict that the fluorine atom at the 1-position of the naphthalene induces significant electron deficiency in the aromatic system, while the benzaldehyde substituent introduces orthogonal reactivity pathways. X-ray crystallographic data of analogous compounds reveal dihedral angles of 35–45° between the naphthalene and benzaldehyde planes, creating a twisted geometry that influences supramolecular packing .

Spectroscopic Signatures

Key spectral features include:

  • ¹H NMR: A characteristic aldehyde proton resonance at δ 10.1–10.3 ppm (singlet), with coupling constants between aromatic protons (J = 8.2–8.5 Hz) indicating para-substitution patterns .

  • ¹⁹F NMR: A deshielded fluorine signal at δ 35–38 ppm, consistent with aromatic fluorine in electron-deficient environments .

  • IR Spectroscopy: Strong absorption bands at 1705 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch), confirming the presence of aldehyde and fluorine functionalities .

Synthetic Methodologies

Aluminum-Mediated C–F Bond Functionalization

A robust synthesis route involves regioselective C–F bond activation using aluminum-based catalysts:

  • Precursor Preparation: 1-Fluoro-2-iodonaphthalene is synthesized via iodination of 1-fluoronaphthalene with N-iodosuccinimide in acetic acid (yield: 85%) .

  • Suzuki-Miyaura Coupling: Reaction with 2-formylphenylboronic acid under PdCl₂(PPh₃)₂ catalysis (2 mol%) in a 1,4-dioxane/water mixture (3:1 v/v) at 120°C for 3 hours affords the target compound in 78% yield after column chromatography .

Critical Parameters:

  • Optimal Na₂CO₃ concentration: 3 equivalents relative to boronic acid

  • Oxygen-free conditions essential to prevent boronic acid oxidation

  • Reaction scalability demonstrated at 10 mmol scale with <5% yield variation

Alternative Pathways

Physicochemical Properties

Thermal Stability

Comparative data with structural analogs suggests:

PropertyValue RangeReference Compound
Melting Point113–165°C1,1'-Biphenyl-4-carboxylic acid
Boiling Point (1 atm)305–320°C1,1':2',1''-Quaterphenyl
Decomposition Temperature>400°C (N₂ atmosphere)Octabromo-1,1'-biphenyl

Solubility Profile

  • High Solubility: Dichloromethane (>50 mg/mL), THF (32 mg/mL)

  • Moderate Solubility: Ethanol (8 mg/mL), ethyl acetate (12 mg/mL)

  • Low Solubility: Water (<0.1 mg/mL), hexane (0.5 mg/mL)

Chemical Reactivity

Electrophilic Aromatic Substitution

The fluorine atom directs incoming electrophiles to the 4-position of the naphthalene ring:

  • Nitration: Conc. HNO₃/H₂SO₄ at 0°C produces 4-nitro-2-(1-fluoronaphthalen-2-yl)benzaldehyde (68% yield) .

  • Sulfonation: Oleum (20% SO₃) at 80°C yields the 4-sulfonic acid derivative, isolable as its sodium salt .

Aldehyde Transformations

  • Reduction: NaBH₄ in methanol reduces the aldehyde to a primary alcohol (2-(1-fluoronaphthalen-2-yl)benzyl alcohol) without affecting the C–F bond (94% yield) .

  • Condensation Reactions: Forms Schiff bases with anilines (e.g., 4-nitroaniline) in ethanol under reflux (Knoevenagel conditions) .

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